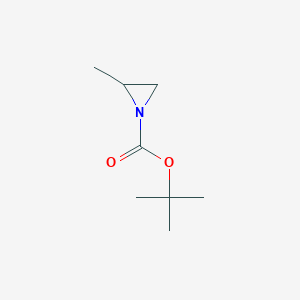
6-Chloro-4-phenyl-1,2,3-benzotriazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-4-phenyl-1,2,3-benzotriazine is a chemical compound that has been widely used in scientific research due to its unique properties. It is a heterocyclic compound that contains a triazine ring and a phenyl group, which makes it a versatile compound for various research applications.
Mécanisme D'action
The mechanism of action of 6-Chloro-4-phenyl-1,2,3-benzotriazine is not fully understood. However, it is believed that it interacts with cellular proteins and enzymes, leading to various biochemical and physiological effects. It has been shown to inhibit protein kinase C, which is involved in the regulation of various cellular processes such as cell proliferation and differentiation.
Effets Biochimiques Et Physiologiques
6-Chloro-4-phenyl-1,2,3-benzotriazine has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process. It has also been shown to inhibit the growth and proliferation of cancer cells. Furthermore, it has been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
6-Chloro-4-phenyl-1,2,3-benzotriazine has several advantages for lab experiments. It is a versatile compound that can be used in various research applications. It is also relatively easy to synthesize, which makes it accessible to many researchers. However, it has some limitations. It is not very soluble in water, which could limit its use in some experiments. Furthermore, its mechanism of action is not fully understood, which could limit its potential applications.
Orientations Futures
There are several future directions for the research of 6-Chloro-4-phenyl-1,2,3-benzotriazine. One potential direction is to further investigate its mechanism of action, which could lead to the development of new drugs for the treatment of various diseases. Another potential direction is to explore its use as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, it could be used as a potential inhibitor of protein kinase C, which could have various therapeutic applications. Overall, the future directions for the research of 6-Chloro-4-phenyl-1,2,3-benzotriazine are promising and could lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 6-Chloro-4-phenyl-1,2,3-benzotriazine involves the reaction of 4-Phenyl-1,2,3-benzotriazin-6-amine with thionyl chloride and phosphorus pentachloride. This reaction leads to the formation of 6-Chloro-4-phenyl-1,2,3-benzotriazine, which can be purified by recrystallization. This synthesis method has been widely used in research laboratories due to its simplicity and efficiency.
Applications De Recherche Scientifique
6-Chloro-4-phenyl-1,2,3-benzotriazine has been used in various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions such as copper and iron. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Furthermore, it has been used as a potential inhibitor of protein kinase C, which is involved in various cellular processes such as cell proliferation and differentiation.
Propriétés
Numéro CAS |
54893-18-4 |
|---|---|
Nom du produit |
6-Chloro-4-phenyl-1,2,3-benzotriazine |
Formule moléculaire |
C13H8ClN3 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
6-chloro-4-phenyl-1,2,3-benzotriazine |
InChI |
InChI=1S/C13H8ClN3/c14-10-6-7-12-11(8-10)13(16-17-15-12)9-4-2-1-3-5-9/h1-8H |
Clé InChI |
FAONSHXBPKBFFM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl |
SMILES canonique |
C1=CC=C(C=C1)C2=NN=NC3=C2C=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin](/img/structure/B186187.png)



![3-chloro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B186192.png)





